Enantiomeric Purity and Chiral Stability as a Key Differentiator
The (R)-enantiomer is defined by its specific optical rotation and high enantiomeric purity, typically >98% ee as reported by commercial vendors . This is a critical differentiator from the racemic mixture (CAS: 147524-80-9) or the (S)-enantiomer (CAS: 215738-55-9). The presence of even small amounts of the undesired enantiomer can significantly reduce the yield and purity of downstream chiral products, as demonstrated in the stereoselective synthesis of beta-amino acid derivatives [1].
| Evidence Dimension | Enantiomeric Purity (ee) |
|---|---|
| Target Compound Data | >98% |
| Comparator Or Baseline | Racemic mixture (0% ee) or (S)-enantiomer (<100% ee in practice) |
| Quantified Difference | >98% difference vs. racemate |
| Conditions | Chiral HPLC analysis, vendor specifications |
Why This Matters
Ensuring the correct stereochemistry is non-negotiable for achieving desired biological activity and avoiding off-target effects in pharmaceutical development.
- [1] Google Patents. (2000). UA72755C2 - A method for the preparation of 3-amino-3-arylpropanoates and intermediary compounds for realizing the same. View Source
